N,O-Ditrityl (E)-Cefdinir
Description
Properties
Molecular Formula |
C₅₂H₄₁N₅O₅S₂ |
|---|---|
Molecular Weight |
880.04 |
Synonyms |
(6R,7R)-3-Ethenyl-8-oxo-7-[[(2E)-2-[(triphenylmethoxy)imino]-2-[2-[(triphenylmethyl)amino]-4-thiazolyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
Origin of Product |
United States |
Synthetic Methodologies for N,o Ditrityl E Cefdinir
Precursor Synthesis and Functional Group Elaboration
The initial phase of the synthesis is dedicated to the construction of the necessary precursors, which involves intricate functional group manipulations and the introduction of protecting groups to ensure regioselectivity in subsequent reactions.
Synthesis of Trityl-Protected Thiazole (B1198619) Moieties
A critical component of the Cefdinir (B1668824) structure is the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl side chain. The synthesis of this unit, with the amino and hydroxyimino groups protected by trityl groups, is a key sub-goal.
The construction of the 2-aminothiazole (B372263) ring is often achieved through a Hantzsch-type thiazole synthesis. researchgate.netbeilstein-journals.org A common starting material for this sequence is ethyl acetoacetate (B1235776). researchgate.netbeilstein-journals.org The process typically begins with the conversion of ethyl acetoacetate to its oxime derivative by treatment with sodium nitrite (B80452) in acetic acid. lookchem.com The methyl group of the resulting oxime is then halogenated, for instance with sulfuryl chloride, to yield a reactive α-chloro derivative. researchgate.netlookchem.com
This halogenated intermediate subsequently undergoes cyclization with thiourea. researchgate.netbeilstein-journals.orglookchem.com This reaction, often carried out in a solvent like ethanol (B145695) with a base such as N,N-dimethylaniline, forms the 2-aminothiazole ring. researchgate.netbeilstein-journals.org To prevent unwanted side reactions in the later coupling stages, the primary amino group on the thiazole ring and the hydroxyimino group are protected. This is typically achieved by reacting the molecule with trityl chloride, which simultaneously protects both functional groups to furnish the desired trityl-protected thiazole moiety. researchgate.netbeilstein-journals.org
The synthesis of the (E)-2-tritylhydroxyiminoacetic acid derivative is integral to forming the side chain that will be attached to the cephem nucleus. The starting point is often an ethyl ester of a 2-(hydroxyimino)acetic acid derivative. The simultaneous trityl protection of the oxime and the primary amine of the thiazole moiety, as mentioned previously, results in the formation of a key intermediate, sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate. researchgate.net This intermediate is then activated for coupling with the cephem nucleus.
Preparation of the 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid Nucleus
The cephem nucleus is the core bicyclic structure of cephalosporin (B10832234) antibiotics. For Cefdinir, this nucleus is functionalized with a vinyl group at the C-3 position. The synthesis of this crucial intermediate, 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), often starts from the readily available 7-aminocephalosporanic acid (7-ACA). researchgate.netgoogle.com
One common method to introduce the vinyl group is through a Wittig reaction. evitachem.com This involves reacting a silyl-protected 7-amino-3-haloalkyl cephalosporanic acid with a phosphonium (B103445) salt in the presence of a strong base. evitachem.com Another approach involves the conversion of the acetoxy group at C-3 of 7-ACA to a hydroxymethyl group via basic hydrolysis. lookchem.com This is followed by protection of the 7-amino group and subsequent reactions to introduce the vinyl substituent. lookchem.com The final step in preparing the nucleus for coupling is often the protection of the carboxylic acid group, for example, as a diphenylmethyl ester. researchgate.net
Condensation and Coupling Chemistry for Intermediate Assembly
With the two key precursors in hand, the next stage involves their condensation to form the N,O-Ditrityl (E)-Cefdinir intermediate.
Acylation Reactions Involving the Cephem Nucleus and Activated Carboxylic Acid Derivatives
The central bond-forming step in the synthesis of the protected Cefdinir intermediate is the acylation of the 7-amino group of the cephem nucleus with an activated form of the trityl-protected thiazole carboxylic acid derivative. researchgate.netasianpubs.orgarkat-usa.org
To facilitate this amide bond formation, the carboxylic acid of the thiazole moiety is typically activated. This can be achieved in several ways. One method involves converting the carboxylic acid to an acid chloride. For instance, treating the sodium salt of the protected thiazole acid with phosphorous oxychloride in the presence of N,N-dimethylaniline generates the acid chloride in situ. lookchem.com This reactive species then readily acylates the 7-amino group of the cephem nucleus. lookchem.com
Another strategy for activation involves the use of coupling agents to form a reactive ester. For example, the protected thiazole carboxylic acid can be reacted with 2-mercaptobenzothiazole (B37678) to form a thioester, which then serves as the acylating agent for the cephem nucleus. asianpubs.org The coupling reaction is typically carried out in a suitable organic solvent such as N,N-dimethylacetamide or tetrahydrofuran. lookchem.comarkat-usa.org The resulting product is diphenylmethyl 7β-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-tritylhydroxyimino-3-vinyl-3-cephem-4-carboxylate], which is the N,O-Ditrityl protected form of Cefdinir. researchgate.netlookchem.com The final step to obtain Cefdinir itself would be the removal of the trityl and diphenylmethyl protecting groups, typically under acidic conditions using trifluoroacetic acid in the presence of a scavenger like anisole (B1667542). lookchem.com
Use of Activated Ester Methods (e.g., Thioesters)
The activated ester method is a common strategy to facilitate the acylation of the cephem nucleus. Among these, thioesters have proven particularly valuable for the preparation of pure Cefdinir. google.com A key intermediate is the 2-benzothiazolyl thioester of the protected side chain, specifically (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester. researchgate.net This activated thioester is condensed with the cephalosporin core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), to form the protected Cefdinir intermediate. researchgate.netepo.org
The use of the active ester method is considered advantageous over alternatives like the acyl chloride method because it reduces the probability of isomerization during the acylation reaction, thereby minimizing the generation of the undesired E-isomer impurity. patsnap.com Research has demonstrated that condensing the trityl-protected thioester with the cephem nucleus proceeds smoothly and yields a highly purified intermediate before the final deprotection steps. google.com
Coupling Agent Optimization Studies (e.g., N,N-dimethylacetamide)
The choice of solvent and coupling agents is critical for maximizing the efficiency of the condensation reaction. N,N-dimethylacetamide (DMAC) has been identified as a particularly effective solvent in the synthesis of Cefdinir intermediates. epo.org In some process variations, a key intermediate is isolated as a salt solvated with DMAC. epo.org
Optimization studies have shown that the highest yields are often achieved when the reaction is conducted specifically in N,N-dimethylacetamide as the solvent, even without the use of an additional catalyst. lookchem.com This highlights the dual role of DMAC as both a solvent and a facilitator of the coupling process, contributing to a more efficient and higher-yielding synthesis.
Investigation of Reaction Conditions for Yield and Purity Enhancement
Beyond the choice of activating group and solvent, other reaction conditions are manipulated to improve yield and purity. The selection of a base is one such factor; bases like triethylamine (B128534) (TEA) and N-methyl morpholine (B109124) are utilized to facilitate the coupling reaction. lookchem.comresearchgate.net
One alternative approach to the direct use of an activated ester involves the in situ generation of the acylating agent. lookchem.com In this method, the protected side chain, as a sodium salt, is mixed with the cephem nucleus in the presence of N,N-dimethylaniline. The subsequent addition of phosphorous oxychloride generates the highly reactive acid chloride in situ, which rapidly acylates the cephem nucleus to provide the protected Cefdinir derivative in very high yields (92.4%). lookchem.com
The following table summarizes research findings on the impact of different reaction parameters on the synthesis of a key Cefdinir precursor.
| Acylating Agent | Catalyst/Base | Solvent | Yield | Reference |
| Phenylacetyl chloride | N,O-bis(trimethylsilyl)acetamide (BSA) | N,N-dimethylacetamide | Not specified, but described as an improvement | lookchem.com |
| Phenylacetyl chloride | Triethylamine (TEA) | Acetone/Water | 32% | lookchem.com |
| (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester | None specified | Not specified | 80.7% | researchgate.net |
| In situ generated acid chloride of IX | N,N-dimethylaniline / POCl₃ | Not specified | 92.4% | lookchem.com |
Stereochemical Considerations and Control
The stereochemistry of the oxime moiety is paramount for the biological activity of Cefdinir. The desired product is the (Z)-isomer, while the (E)-isomer is an impurity that must be controlled. google.com
Formation and Stability of the (E)-Stereoisomer at the Oxime Moiety
The oxime function in Cefdinir is highly susceptible to isomerization, leading to the formation of the undesired (E)-configuration during synthesis. google.com The formation of this isomer is a significant challenge, as its presence can render the final product unacceptable for pharmaceutical use. google.com Certain synthetic routes, such as the acyl chloride method, are more prone to generating the (E)-isomer, making it difficult to achieve a purity of >99% for the desired Z-isomer. google.com The this compound is this specific, named impurity resulting from the combination of using trityl protecting groups and the formation of the incorrect stereoisomer. americanchemicalsuppliers.com
Potential for E/Z Isomerization During or After Synthesis
The potential for isomerization from the desired (Z)-isomer to the undesired (E)-isomer is a persistent issue throughout the synthesis. google.com The conditions of the reaction, including the method of acid activation and the presence of certain reagents, can influence the stereochemical outcome. While the precise mechanisms are complex, it is a known challenge that necessitates careful selection of the synthetic pathway to maintain the integrity of the (Z)-configuration.
Strategies for Stereoselective Synthesis of Related Isomers
The primary strategy for controlling the stereochemistry and selectively synthesizing the (Z)-isomer is the choice of the coupling method. The use of activated ester methods, particularly with thioesters, has been shown to be an effective approach to minimize the formation of the (E)-isomer impurity. patsnap.com By starting with the (Z)-isomer of the protected side chain and using a mild coupling method like the thioester activation, the reaction proceeds with high fidelity, preserving the desired stereochemistry. researchgate.netgoogle.com This approach, often carried out in optimized solvents like N,N-dimethylacetamide, allows for the synthesis of the Cefdinir intermediate with high purity, which is crucial for obtaining the final active pharmaceutical ingredient in the correct isomeric form. google.comlookchem.com
Protecting Group Chemistry of N,o Ditrityl E Cefdinir
Rationale for Employing Trityl Protecting Groups
The selection of the trityl (triphenylmethyl) group for the protection of Cefdinir's precursors is based on its specific chemical properties, which allow for selective and stable masking of certain functional groups under a variety of reaction conditions. total-synthesis.com Cefdinir's side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl, contains two key nucleophilic centers: the exocyclic amino group on the thiazole (B1198619) ring and the hydroxyimino group. lookchem.com Both require protection before the side chain is coupled with the cephalosporin (B10832234) core. lookchem.comresearchgate.net
The primary amino group on the 2-aminothiazole (B372263) ring is a potent nucleophile that can interfere with subsequent acylation reactions. The trityl group is an effective protecting group for amines due to several factors. total-synthesis.commdpi.org Its large steric bulk helps prevent unwanted side reactions at the protected site. total-synthesis.com
Research indicates that in molecules containing both amino and hydroxyl groups, the nitrogen atom is generally the more reactive center and is protected more readily than the oxygen atom. mdpi.orgacgpubs.org This preferential reactivity is exploited in the synthesis of the Cefdinir (B1668824) side chain, where the trityl group is introduced to shield the amine. lookchem.comresearchgate.net The protection of the amine as a tritylamine (B134856) makes it stable under the basic conditions often required for subsequent synthetic steps. lookchem.comorganic-chemistry.org
Methods for Trityl Group Introduction
The introduction of the trityl group onto the amine and hydroxyimino functionalities of the Cefdinir precursor is typically achieved through a nucleophilic substitution reaction. The most common method involves the use of trityl chloride (TrCl) as the tritylating agent. lookchem.comtotal-synthesis.com
The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). total-synthesis.comresearchgate.net The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. total-synthesis.com In some procedures, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. total-synthesis.com The mechanism for this protection proceeds via a stable SN1-type reaction involving the formation of the highly stable trityl cation. total-synthesis.com
A typical procedure for the synthesis of the ditritylated Cefdinir side chain involves treating the unprotected side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, with trityl chloride in a suitable solvent system with a base. lookchem.comresearchgate.net This one-pot reaction yields the N,O-ditritylated product, which can then be carried forward to the next synthetic step. lookchem.com
| Reagent/Condition | Purpose | Reference(s) |
| Trityl chloride (TrCl) | Source of the trityl protecting group. | lookchem.com, researchgate.net |
| Triethylamine/Pyridine | Base to neutralize HCl byproduct. | total-synthesis.com, researchgate.net |
| Chloroform/Dichloromethane | Common reaction solvent. | researchgate.net |
| 4-dimethylaminopyridine (DMAP) | Optional catalyst to increase reaction rate. | total-synthesis.com |
Stability Profile of N,O-Ditrityl (E)-Cefdinir Under Various Synthetic Conditions
The stability of the trityl protecting groups in this compound is a critical factor that dictates the choice of reaction conditions for the subsequent steps in the synthesis of Cefdinir. The trityl group is known for its stability in neutral and basic media but its lability under acidic conditions. epo.orgtotal-synthesis.com
The N-trityl and O-trityl bonds are generally stable to a wide range of reagents that are not acidic. They are resistant to hydrolysis under basic conditions, which allows for reactions such as the saponification (hydrolysis) of an ester group elsewhere in the molecule without premature deprotection. lookchem.com For instance, in the synthesis of the side-chain acid, the ethyl ester is hydrolyzed using sodium hydroxide (B78521) while the trityl groups on the amine and hydroxyimino functionalities remain intact. lookchem.com The protected intermediate is also stable enough to be acylated to the cephalosporin core using phosphorus oxychloride. lookchem.com This stability towards bases and many nucleophiles is a key advantage of the trityl protecting group in complex syntheses. organic-chemistry.org
The stability of the trityl group is significantly influenced by both steric and electronic effects.
Steric Factors: The three phenyl rings of the trityl group create significant steric hindrance around the protected atom. rsc.orgnih.gov This bulkiness shields the protected functional group from attack by various reagents, contributing to its stability. rsc.orgresearchgate.net The propeller-like shape of the trityl radical contributes to its kinetic persistence due to the steric shielding of the central carbon atom. rsc.org
Electronic Factors: The electronic nature of the trityl group is pivotal to its stability and reactivity. The stability of the trityl cation, the intermediate in both protection and deprotection reactions, is due to the extensive delocalization of the positive charge over the three phenyl rings. total-synthesis.com Substituents on these phenyl rings can modulate this stability. Electron-donating groups (e.g., methoxy) further stabilize the cation, making the protecting group more acid-labile and easier to remove. total-synthesis.com Conversely, electron-withdrawing groups (e.g., chlorine) destabilize the cation, making the protecting group more robust and resistant to acid cleavage. rsc.org In the case of this compound, the unsubstituted trityl group provides a balance of stability and reactivity, being stable enough for intermediate steps but removable under specific acidic conditions like treatment with formic acid or trifluoroacetic acid (TFA) in the final step to furnish Cefdinir. lookchem.comepo.orgnih.govbeilstein-journals.org
| Condition/Reagent | Stability of Trityl Group | Rationale | Reference(s) |
| Basic (e.g., NaOH, Triethylamine) | Stable | The C-N and C-O bonds are not susceptible to cleavage by bases. | lookchem.com |
| Nucleophilic | Stable | Steric hindrance from the bulky trityl group prevents attack. | total-synthesis.com, rsc.org |
| Acidic (e.g., TFA, Formic Acid) | Labile (Cleaved) | The reaction proceeds via the formation of the stable trityl cation. | total-synthesis.com, lookchem.com, epo.org |
Detritylation Strategies and Mechanisms for Conversion to Cefdinir
The conversion of this compound to Cefdinir hinges on the effective and selective cleavage of the N-trityl and O-trityl bonds. Various strategies have been developed to achieve this transformation, with acid-mediated deprotection being the most prevalent.
Acid-catalyzed hydrolysis is a conventional method for the removal of trityl groups. google.com The mechanism involves the protonation of the ether oxygen or amine nitrogen, followed by the departure of the stable trityl cation. The choice of acid and reaction conditions is crucial to ensure high yield and purity of the final product, minimizing degradation and the formation of by-products. google.comresearchgate.net
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly employed for detritylation. google.com Its use in the deprotection of carboxy-protected cefdinir has been documented, although it can lead to the formation of undesired by-products, such as the E-isomer of cefdinir. patsnap.com The reaction is often carried out in the presence of a cation scavenger like anisole (B1667542) to trap the liberated trityl cation and prevent side reactions. researchgate.net
Formic Acid: Formic acid offers a milder alternative for detritylation. google.comsci-hub.st It can be used alone or in combination with other acids. patsnap.comsci-hub.st For instance, a mixture of formic acid and sulfuric acid or methanesulfonic acid has been used to convert a p-toluenesulfonic acid salt of a cefdinir intermediate to a crystalline salt of cefdinir, which is then neutralized to yield high-purity cefdinir. patsnap.com In one documented procedure, 7β-[2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid p-toluenesulfonic acid was treated with 85% formic acid to precipitate tritylcarbinol, followed by workup to obtain cefdinir. google.com The use of formic acid can be optimized by adjusting the concentration and reaction temperature. For example, refluxing with formic acid in methanol (B129727) has been reported. google.com
Hydrochloric Acid (HCl): Hydrochloric acid is another strong acid used for detritylation. sci-hub.stepo.org The concentration of HCl can be modulated to control the cleavage of trityl groups. nih.gov For instance, after detritylation using other methods, the pH of the aqueous layer can be adjusted with 6N HCl to precipitate cefdinir at its isoelectric point. google.com
Optimization of Acid-Mediated Deprotection:
The efficiency of acid-mediated detritylation can be influenced by several factors, including the acid strength, solvent, temperature, and the presence of scavengers. google.com Milder conditions are generally preferred to prevent degradation of the sensitive cephalosporin core and the formation of impurities. google.com For example, it has been found that certain crystalline salt forms of tritylated cefdinir intermediates can be hydrolyzed under very mild conditions, sometimes even without the addition of an acid at reflux temperature, or with an acid at ambient temperature. google.com This approach can lead to a higher purity of the final cefdinir product. google.com
Here is an interactive data table summarizing various acid-mediated deprotection strategies:
| Acid(s) | Co-reagents/Solvents | Substrate | Key Findings | Yield | Purity | Reference |
| Trifluoroacetic Acid | Anisole | 7β-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-tritylhydroxyimino-3-vinyl-3-cephem-4-carboxylate derivative | Effective for deprotection, but can generate by-products. | Not specified | Not specified | researchgate.netpatsnap.com |
| Formic Acid (85%) | Acetonitrile | 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid p-TsOH salt | Successful removal of trityl group. | Not specified | 99.4% | google.com |
| Formic Acid (90%) | Sulfuric Acid, Acetonitrile | 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid p-TsOH salt | Formation of a crystalline cefdinir salt. | 91% (of salt) | Not specified | patsnap.com |
| Formic Acid (98-100%) | Dichloromethane | 7β-[2-(2-aminothiazol-4-yl)-2-(Z)-trityloxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, sulfuric acid salt | Mild conditions, high purity product. | 92.8% | 99.7% | google.com |
| Formic Acid (99%) | Methanol (reflux) | 7β-[2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid p-TsOH salt | Deprotection achieved at elevated temperature. | Not specified | Not specified | google.com |
| Hydrochloric Acid | Methanol | Protected Cefdinir Intermediate | Effective for detritylation. | Not specified | Not specified | sci-hub.st |
The selective removal of the N-trityl and O-trityl groups without affecting other sensitive functionalities in the cefdinir molecule, such as the β-lactam ring and the vinyl group, is of paramount importance. The stability of the trityl group is dependent on the atom to which it is attached (N, O, or S). nih.gov
In the context of this compound, both the N-trityl and O-trityl bonds are susceptible to acid cleavage. The relative lability of these bonds can be influenced by the reaction conditions. Generally, O-trityl groups are more readily cleaved by dilute acids than N-trityl groups. nih.gov However, under the sufficiently acidic conditions required for complete deprotection, both groups are typically removed.
The challenge lies in avoiding cleavage of other protecting groups if they are present, or modification of the core molecule. For instance, if a different acid-labile protecting group were present, careful selection of the deprotection agent and conditions would be necessary to achieve differential cleavage.
While acid-mediated deprotection is common, alternative methods are continuously being explored to overcome the limitations of acidic conditions, such as by-product formation.
Reductive Deprotection: Reductive methods offer a non-acidic alternative for the removal of trityl groups. One such method involves a naphthalene-catalyzed lithiation process. organic-chemistry.org This technique uses lithium powder and a catalytic amount of naphthalene (B1677914) to reductively cleave N-trityl groups from various amines in good to excellent yields. organic-chemistry.org The process is selective and can be performed in the presence of other functional groups like allyl or benzyl (B1604629) groups. organic-chemistry.org While this specific method has been demonstrated for N-tritylamines, its applicability to the simultaneous deprotection of this compound would require further investigation, particularly concerning the chemoselectivity between the N-trityl and O-trityl bonds under these conditions. organic-chemistry.org
Another reductive approach involves the use of sodium borohydride (B1222165) in the presence of a metal acid catalyst like mercury(II) chloride. nih.gov This method has been shown to cleave trityl thioethers effectively. nih.gov However, its efficiency for N-trityl and O-trityl groups varies, with monofunctional trityl amines being only partially deprotected. nih.gov
The exploration of such alternative methodologies is driven by the need for milder, more selective, and higher-yielding processes in the synthesis of cefdinir.
Mechanistic and Theoretical Investigations of N,o Ditrityl E Cefdinir Transformations
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The synthesis of Cefdinir (B1668824) via the N,O-Ditrityl intermediate involves several critical chemical transformations. Understanding the mechanisms of these steps is paramount for process optimization, impurity profiling, and yield improvement.
Detailed Pathways of Acylation and Coupling Reactions
The formation of N,O-Ditrityl (E)-Cefdinir typically involves the acylation of a 7-amino-3-vinyl-3-cephem-4-carboxylic acid derivative with an activated side chain, specifically a protected 2-(2-aminothiazol-4-yl)-2-(E)-hydroxyiminoacetic acid. The trityl groups serve to protect the amine on the thiazole (B1198619) ring and the hydroxyl of the oxime.
The coupling reaction is generally facilitated by activating the carboxylic acid of the side chain. Common methods include conversion to an acid chloride, a mixed anhydride (B1165640), or an active ester. The reaction then proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the 7-amino group on the cephem nucleus attacks the electrophilic carbonyl carbon of the activated side chain. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (e.g., chloride, anhydride moiety, or activated ester group), results in the formation of the desired amide bond.
The general mechanism can be outlined as follows:
Activation of the side chain carboxylic acid: This step is crucial as the carboxylic acid itself is not reactive enough for direct acylation.
Nucleophilic attack: The 7-amino group of the cephem core acts as the nucleophile.
Formation of a tetrahedral intermediate: This is a high-energy, transient species.
Elimination of the leaving group: This step regenerates the carbonyl and forms the stable amide linkage.
The choice of coupling agent and reaction conditions can significantly influence the reaction rate, yield, and the formation of byproducts.
Mechanistic Studies of Trityl Group Introduction and Removal
The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group, making it suitable for the protection of primary amines and hydroxyl groups during the synthesis of cephalosporins.
Introduction of the Trityl Group: The protection of the aminothiazole and hydroxyimino moieties is typically achieved by reacting the side chain precursor with trityl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). The mechanism is a standard nucleophilic substitution. The base deprotonates the amine or hydroxyl group, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the trityl chloride, displacing the chloride ion to form the protected N-trityl and O-trityl ethers respectively. The bulky nature of the trityl group often provides selectivity for the protection of less sterically hindered functional groups.
Removal of the Trityl Group: The deprotection of the this compound to yield Cefdinir is a critical final step. This is typically accomplished under acidic conditions. The mechanism involves the protonation of the ether oxygen or the amine nitrogen attached to the trityl group. This is followed by the cleavage of the carbon-oxygen or carbon-nitrogen bond to form a highly stable trityl cation (triphenylmethyl cation) and the deprotected Cefdinir. The stability of the trityl cation, due to the extensive resonance delocalization over the three phenyl rings, is the driving force for this reaction. Common acidic reagents for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or formic acid. The presence of a cation scavenger, such as triethylsilane or anisole (B1667542), is often employed to prevent side reactions of the highly reactive trityl cation with the deprotected product or other sensitive functionalities in the molecule.
Investigation of Stereochemical Control during (E)-Isomer Formation
The stereochemistry of the oxime functionality in Cefdinir is of paramount importance for its biological activity, with the (Z)-isomer being the active form (conventionally referred to as the syn-isomer in older literature, which corresponds to the E-isomer in the context of the N,O-Ditrityl intermediate's side chain). The formation of the desired (E)-oxime isomer (which leads to the final Z-Cefdinir) is often controlled during the synthesis of the side chain, prior to its coupling with the cephalosporin (B10832234) nucleus.
The formation of oximes from the corresponding α-keto acid or ester can lead to a mixture of (E) and (Z) isomers. The desired isomer is often favored thermodynamically or can be obtained through kinetically controlled reactions or subsequent isomerization. The separation of these isomers can be challenging, hence, stereoselective synthesis is highly desirable.
During the synthesis of the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain, the reaction conditions, including the choice of solvent, temperature, and pH, can influence the isomeric ratio of the resulting oxime. It has been reported that in some cases, one isomer may be selectively crystallized from the reaction mixture. The exact mechanism of stereochemical control is complex and can be influenced by subtle energetic differences between the transition states leading to the two isomers.
Computational Chemistry and Molecular Modeling
While specific computational studies on this compound are not readily found in the literature, computational chemistry and molecular modeling are powerful tools that can provide significant insights into the reactivity and properties of such complex molecules.
Prediction of Reactive Intermediates and Transition States
Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways involved in the synthesis and deprotection of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.
For the acylation reaction, modeling could help in:
Comparing the activation energies for different activating groups on the side chain, thus predicting the most efficient coupling agent.
Visualizing the geometry of the tetrahedral intermediate and the transition states leading to its formation and collapse.
For the deprotection step, computational studies could:
Model the protonation of the trityl-protected groups and the subsequent cleavage to form the trityl cation.
Investigate the potential for side reactions by modeling the interaction of the trityl cation with different nucleophilic sites on the Cefdinir molecule.
| Computational Method | Application to this compound Transformations | Potential Insights |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles for acylation and deprotection. | Identification of rate-determining steps, prediction of reaction kinetics, and understanding of transition state geometries. |
| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. | Refined understanding of the electronic effects governing reactivity. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in solution. | Insights into solvent effects on reaction mechanisms and conformational preferences. |
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional structure of this compound, including the conformation of the dihydrothiazine ring of the cephem core and the orientation of the bulky side chain, can significantly impact its reactivity. Molecular mechanics and quantum chemical methods can be used to perform a thorough conformational analysis to identify the low-energy conformers of the molecule.
Such analyses could reveal:
Steric Hindrance: The bulky trityl groups can sterically hinder certain reaction pathways or influence the approach of reagents. Conformational analysis can quantify this steric bulk.
Stereoelectronic Effects: The spatial arrangement of orbitals can influence reactivity. For instance, the orientation of the lone pair on the 7-amino nitrogen relative to the beta-lactam ring is crucial for its nucleophilicity. Computational models can elucidate these stereoelectronic effects.
Ring Puckering: The conformation of the six-membered dihydrothiazine ring in the cephem nucleus is not planar. Computational studies can predict the preferred puckering of this ring and how it is influenced by the large N,O-Ditrityl side chain.
Understanding these conformational and stereoelectronic factors is essential for a complete picture of the reactivity of this compound and for the rational design of improved synthetic routes to Cefdinir.
Ligand Binding and Catalytic Mechanism Simulations
Detailed mechanistic and theoretical investigations focusing specifically on the ligand binding and catalytic mechanism simulations for the transformations of this compound are not extensively available in the public domain. Computational studies in the broader field of cephalosporin synthesis and modification primarily focus on aspects like the enzymatic synthesis of cephalosporin precursors or the design of new cephalosporin analogues with enhanced antimicrobial activity.
While direct simulation data for this compound is scarce, the general principles of computational chemistry and molecular modeling are widely applied to understand related processes. These studies often involve techniques such as molecular docking and molecular dynamics simulations to investigate the interaction between ligands (or substrates) and the active sites of catalysts, which can be either enzymes or synthetic chemical catalysts.
For instance, in the enzymatic synthesis of cephalosporins, computational design strategies are employed to improve the catalytic activity of enzymes like cephalosporin C acylase. rsc.orgrsc.org These simulations can predict how mutations in the enzyme's active site affect the binding of substrates and the efficiency of the catalytic reaction. rsc.orgrsc.org Such studies provide insights into the key amino acid residues involved in ligand binding and the transition state stabilization of the reaction.
Similarly, in the development of new cephalosporin analogues, computational analyses, including covalent docking, are used to understand the binding energy and interactions with penicillin-binding proteins (PBPs), which are the molecular targets of these antibiotics. nih.gov These simulations help in rationalizing the structure-activity relationships and in designing more effective derivatives. nih.gov
In the context of synthetic catalysts that might be used in the transformation of a protected intermediate like this compound, simulations could theoretically be used to:
Elucidate Reaction Pathways: Determine the most energetically favorable pathway for a given transformation, such as deprotection or side-chain modification.
Analyze Catalyst-Substrate Interactions: Model the binding of this compound to the active site of a catalyst, identifying key intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.
Predict Catalyst Performance: Computationally screen different catalysts or ligands to predict their potential efficacy and selectivity for a specific transformation, thereby guiding experimental efforts.
Although specific data tables and detailed research findings for this compound are not available, the following table illustrates the type of data that would be generated from such simulation studies, using hypothetical values for illustrative purposes.
Table 1: Hypothetical Ligand Binding Simulation Data for a Catalyst Involved in this compound Transformation
| Catalyst Variant | Ligand (Substrate) | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms | RMSD (Å) of Ligand Pose |
| Catalyst A | This compound | -8.5 | Tyr-12, Ser-45, Arg-110 | 1.2 |
| Catalyst B | This compound | -7.2 | Gly-15, Leu-50, His-105 | 1.8 |
| Catalyst C | This compound | -9.1 | Tyr-12, Asp-47, Arg-110 | 0.9 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
The development of such detailed mechanistic and theoretical insights for specific intermediates like this compound would be a valuable contribution to the field of cephalosporin chemistry, potentially enabling more efficient and selective synthetic processes.
Advanced Analytical Research on N,o Ditrityl E Cefdinir
Spectroscopic Characterization and Advanced Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise chemical structure of N,O-Ditrityl (E)-Cefdinir. A combination of advanced methods provides unambiguous evidence for its molecular framework, stereochemistry, and solid-state properties.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for definitive stereochemical assignment and establishing connectivity within the molecule. researchgate.net
A ¹H-¹H COSY experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the same spin system, such as those on the dihydrothiazine ring and the vinyl group of the Cefdinir (B1668824) core. emerypharma.com For this compound, COSY would confirm the connectivity between the β-lactam protons and the protons on the cephem nucleus.
The ¹H-¹³C HMBC experiment is critical as it maps long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is particularly useful for assigning quaternary carbons, such as the carbonyl carbons of the β-lactam and amide groups, and for confirming the points of attachment of the two bulky trityl (triphenylmethyl) protecting groups. Correlations between the protons of the aminothiazole ring and the carbons of the trityl group would confirm the N-trityl linkage, while correlations between the oxime-adjacent protons and the trityl carbons would verify the O-trityl ether linkage. Furthermore, specific long-range couplings observed in HMBC can help to confirm the (E)-stereochemistry of the oxime group, which is a key isomeric feature of this compound. A comprehensive profile of Cefdinir's NMR spectra, including COSY and HMBC, has been previously reported, providing a foundational basis for interpreting the spectra of its derivatives. researchgate.netresearchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| β-Lactam H-6 | ~5.30 (d) | ~58.5 | C-5, C-7, C=O (β-Lactam) |
| β-Lactam H-7 | ~5.85 (dd) | ~60.0 | C-6, C-8, C=O (Amide) |
| Vinyl Group (=CH) | ~6.70 (dd) | ~135.0 | C-3, C-4, =CH₂ |
| Thiazole (B1198619) H-5' | ~7.10 (s) | ~110.0 | C-2', C-4' |
| Trityl Protons | 7.20-7.50 (m) | 127.0-145.0 | Trityl Quaternary C, N-C (Thiazole), O-C (Oxime) |
| β-Lactam C=O | - | ~165.0 | H-6, H-7 |
| Amide C=O | - | ~163.0 | H-7 |
| Oxime C=N | - | ~150.0 | Thiazole H-5' |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and confirming its molecular formula (C₅₂H₄₁N₅O₅S₂). Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which yields valuable structural information. researchgate.net
In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. The fragmentation of this compound is expected to be dominated by the facile cleavage of the bulky and stable trityl groups. A primary fragmentation step would be the loss of a trityl cation ([C(C₆H₅)₃]⁺) or a neutral triphenylmethane, leading to significant fragment ions. Subsequent fragmentations would involve cleavages of the Cefdinir core, such as the characteristic β-lactam ring opening and scissions of the amide side chain. researchgate.net This detailed analysis helps to confirm the identity of the molecule and differentiate it from other related impurities.
| m/z (Predicted) | Ion Formula | Description of Fragment |
|---|---|---|
| 880.2628 | [C₅₂H₄₂N₅O₅S₂]⁺ | Protonated Molecule [M+H]⁺ |
| 637.1607 | [C₃₃H₂₉N₅O₅S₂]⁺ | [M+H - C(C₆H₅)₃]⁺ (Loss of one trityl group) |
| 395.0433 | [C₁₄H₁₅N₅O₅S₂]⁺ | [M+H - 2xC(C₆H₅)₃]⁺ (Loss of both trityl groups; Cefdinir core) |
| 243.0535 | [C₁₉H₁₅]⁺ | Trityl Cation [C(C₆H₅)₃]⁺ |
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. Crucially, it would offer definitive proof of the (E)-configuration at the oxime double bond, which can be challenging to assign with certainty by spectroscopic methods alone.
Furthermore, pharmaceutical compounds often exhibit polymorphism, where they can exist in different crystal forms with varying physical properties. X-ray powder diffraction (XRPD) is used to study and identify these different polymorphic forms. Studies on the parent compound, Cefdinir, have revealed the existence of anhydrous and sesquihydrate crystalline forms, highlighting the importance of such analysis. researchgate.net A crystallographic study of this compound would be essential to control its solid-state properties during manufacturing and formulation.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 22.1 |
| c (Å) | 19.8 |
| β (°) | 95.5 |
| Volume (ų) | 4570 |
| Z (Molecules/Unit Cell) | 4 |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a unique "vibrational fingerprint" of a molecule. mdpi.com The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes would include the high-frequency stretching of the β-lactam carbonyl group (typically around 1770 cm⁻¹), the amide carbonyl stretch (around 1680 cm⁻¹), the C=N stretching of the oxime group, and the C=C stretching of the vinyl group and aromatic trityl rings. The presence of the trityl groups would introduce strong bands associated with aromatic C-H and C=C stretching. Comparing the spectrum to that of Cefdinir would clearly show the absence of N-H and O-H stretching bands and the appearance of signals characteristic of the trityl moieties, thus confirming the derivatization. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Trityl) | Stretching | 3050-3100 |
| β-Lactam C=O | Stretching | ~1770 |
| Amide C=O | Stretching | ~1680 |
| Aromatic C=C (Trityl) | Stretching | 1580-1600 |
| Oxime C=N | Stretching | ~1620 |
| Vinyl C=C | Stretching | ~1640 |
Chromatographic Method Development for Purity and Isomer Resolution
Chromatographic methods are essential for separating this compound from the parent drug, other synthesis-related impurities, and its potential (Z)-isomer, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and impurity profiling of pharmaceuticals. ijpsonline.com A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is necessary for this compound. The development of such a method involves optimizing several parameters to achieve adequate separation (resolution) between the analyte and potential impurities.
Method development would focus on selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength (Cefdinir and its derivatives show strong UV absorbance around 285 nm). ijpsonline.comresearchgate.net The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. nih.gov This validated method would be critical for monitoring the purity of this compound and for profiling impurities in Cefdinir bulk drug substance where this compound might be present. nih.gov
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Buffer (e.g., Ammonium Acetate) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Column Temperature | 30 °C |
| Validation Data | |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Chiral Chromatography for Enantiomeric Purity Determination (if relevant enantiomers exist)
Should enantiomers of this compound exist, their separation and the determination of enantiomeric purity would be crucial for understanding their respective pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the enantioseparation of pharmaceutical compounds. nih.gov
For a molecule like this compound, with its bulky trityl groups, polysaccharide-based CSPs, such as those derived from cellulose or amylose, would be a primary choice for method development. These CSPs have demonstrated broad enantioselectivity for a wide range of chiral compounds. nih.gov The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The bulky nature of the trityl groups would likely play a significant role in the steric interactions governing chiral recognition.
A hypothetical HPLC method for the chiral separation of this compound enantiomers could be developed and validated. The following table illustrates a potential set of parameters and results, based on typical values for chiral separations of complex pharmaceutical molecules.
Table 1: Illustrative HPLC Parameters for Chiral Purity Determination of this compound Enantiomers
| Parameter | Value |
| Chromatographic Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
This data is illustrative and not based on experimental results for this compound.
Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
In-Process Analytical Technologies (PAT) for Real-Time Reaction Monitoring
Process Analytical Technology (PAT) is a framework initiated by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.org The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process in real-time.
For the synthesis of a complex molecule like this compound, which involves the protection of specific functional groups on the cefdinir scaffold, PAT can be invaluable for monitoring the reaction progress, identifying the formation of intermediates, and detecting the presence of impurities. This real-time monitoring allows for precise control over reaction conditions, leading to improved yield, purity, and consistency of the final product.
Several PAT tools could be implemented for the real-time monitoring of the synthesis of this compound. Spectroscopic techniques are particularly well-suited for in-line or on-line analysis.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. For instance, the formation of the trityl ether and trityl amine could be monitored by the appearance of specific bands associated with these functional groups and the disappearance of the N-H and O-H stretching vibrations of the starting material.
Near-Infrared (NIR) Spectroscopy: NIR is highly effective for monitoring bulk chemical properties and can be used to track the concentration of reactants and products in real-time.
High-Performance Liquid Chromatography (HPLC): While typically an off-line technique, at-line or on-line HPLC systems can be integrated into a PAT framework to provide detailed information on the formation of the desired product and any related impurities during the reaction. longdom.org
The implementation of PAT would involve identifying the critical process parameters for the tritylation reaction, such as temperature, reagent concentration, and reaction time. A spectroscopic probe could be inserted directly into the reaction vessel to collect data continuously. This data would then be analyzed using chemometric models to provide real-time predictions of the critical quality attributes of the this compound product.
Table 2: Potential PAT Implementation for this compound Synthesis
| PAT Tool | Parameter Monitored | Process Stage | Rationale |
| In-situ FTIR Spectroscopy | Disappearance of N-H and O-H stretching bands; Appearance of C-O-C and C-N-Trityl vibrational bands | Tritylation Reaction | Real-time monitoring of the consumption of Cefdinir and the formation of this compound. |
| Raman Spectroscopy | Changes in the aromatic ring vibrations of the trityl groups | Tritylation Reaction | Confirmation of the incorporation of the trityl protecting groups. |
| At-line HPLC | Concentration of this compound, Cefdinir, and any process-related impurities | Reaction Work-up and Crystallization | To ensure reaction completion and monitor the purity profile before isolation of the final product. |
This table represents a hypothetical application of PAT and is not based on specific published research for this compound.
By integrating these advanced analytical technologies into the manufacturing process of this compound, a deeper understanding of the reaction dynamics can be achieved, leading to a more robust and controlled synthesis.
Future Research Directions and Derivative Applications of N,o Ditrityl E Cefdinir Chemistry
Development of Novel Analogues and Derivatives from the Protected Intermediate
The presence of the bulky and stable trityl protecting groups on the side chain of N,O-Ditrityl (E)-Cefdinir allows for selective chemical manipulation of the cephalosporin (B10832234) core, particularly at the C-3 vinyl group. This vinyl substituent is amenable to a variety of chemical transformations, which could lead to the development of novel Cefdinir (B1668824) analogues with potentially enhanced antibacterial spectra, improved pharmacokinetic properties, or increased stability against β-lactamases.
Future research could focus on reactions such as:
Epoxidation: Oxidation of the vinyl group to form an epoxide ring could serve as a reactive handle for introducing various nucleophiles, leading to a new series of C-3 functionalized cephalosporins.
Hydroboration-Oxidation: This two-step reaction could convert the vinyl group into a primary alcohol, providing a site for esterification or etherification to attach different functional groups.
Heck Coupling: Palladium-catalyzed cross-coupling reactions could be explored to append aryl or other unsaturated moieties to the vinyl group, significantly diversifying the structure.
Metathesis: Ring-closing or cross-metathesis reactions could be employed to create novel macrocyclic structures or introduce complex side chains.
By performing these modifications on the protected intermediate, the sensitive functional groups of the side chain are shielded, preventing unwanted side reactions. Subsequent removal of the trityl groups would then yield the final, novel Cefdinir analogues.
Table 1: Potential Reactions for Derivatization of the C-3 Vinyl Group
| Reaction Type | Reagents | Potential Functional Group | Desired Outcome |
|---|---|---|---|
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Introduce nucleophiles |
| Dihydroxylation | OsO₄, NMO | Diol | Increase polarity, further functionalization |
| Ozonolysis | O₃, then Me₂S | Aldehyde | Chain extension, reductive amination |
Exploration of Alternative Protecting Group Strategies for Improved Synthesis
The trityl group is effective but requires acidic conditions for its removal, which can sometimes lead to side reactions or degradation of the sensitive β-lactam ring. nih.govgoogle.com Research into alternative protecting groups for the amine and hydroxyimino functions could lead to more efficient, higher-yielding, and cleaner synthetic routes. An ideal protecting group strategy would involve orthogonal groups that can be removed under very specific and mild conditions without affecting other parts of the molecule.
Potential alternative protecting groups for the side-chain amine include:
Carbamates: Groups like tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) are widely used and can be removed under specific acidic or basic conditions, respectively.
Silyl (B83357) Groups: Groups such as Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) could be explored, offering removal under fluoride (B91410) ion-mediated conditions. sigmaaldrich.com
For the hydroxyimino group, alternatives to the trityl ether could include:
Silyl ethers: Similar to the amine protection, silyl groups offer mild deprotection conditions.
Allyl ethers: Removable under neutral conditions using palladium catalysis, offering excellent orthogonality.
The exploration of these alternatives could reduce the number of steps, minimize the use of harsh reagents, and simplify purification processes. google.com
Table 2: Comparison of Protecting Groups for Cefdinir Synthesis
| Protecting Group | Protected Function | Typical Removal Conditions | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Trityl (Tr) | Amine, Hydroxyimino | Acidic (e.g., TFA, Formic Acid) | High stability, crystalline intermediate | Harsh removal, potential side reactions |
| Boc | Amine | Strong Acid (e.g., TFA) | Common, well-understood | Similar harshness to Trityl |
| Fmoc | Amine | Basic (e.g., Piperidine) | Mild, orthogonal to acid-labile groups | Base may affect β-lactam ring |
| TBDMS | Amine, Hydroxyimino | Fluoride source (e.g., TBAF) | Very mild, orthogonal | May be labile during other steps |
| Allyl | Hydroxyimino | Pd(0) catalyst | Neutral, highly orthogonal | Cost of catalyst, potential for metal contamination |
Design of Green Chemistry Approaches for Sustainable Production of the Intermediate
The synthesis of complex molecules like Cefdinir often involves multiple steps and the use of hazardous solvents and reagents. Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research. nih.gov The goal is to reduce the environmental impact of the manufacturing process, improve safety, and lower costs.
Key areas for investigation include:
Solvent Replacement: Replacing chlorinated solvents (e.g., dichloromethane) and hazardous polar aprotic solvents (e.g., dimethylformamide) with greener alternatives like 2-methyltetrahydrofuran, cyclopentyl methyl ether, or bio-based solvents.
Catalysis: Developing catalytic, rather than stoichiometric, processes to reduce waste. This could include enzymatic methods for specific transformations, which operate in aqueous media under mild conditions. researchgate.net
Atom Economy: Redesigning synthetic steps to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
Adopting such approaches could lead to a more sustainable and economically competitive process for the large-scale industrial production of Cefdinir. researchgate.netejcmpr.com
Investigation into the Potential of this compound as a Precursor for Other Cephalosporin-Related Compounds
Beyond being an intermediate for Cefdinir, the this compound molecule can be viewed as a scaffold for creating entirely new cephalosporin derivatives. The 3-vinyl group is a key site for derivatization that distinguishes Cefdinir from many other cephalosporins. researchgate.net Using the protected intermediate as a starting point, this vinyl group can be transformed to create compounds that are structurally related to Cefdinir but possess different C-3 substituents.
For instance, the conversion of the vinyl group to a hydroxymethyl group (as seen in Cefadroxil) or a carbamoyloxymethyl group (as in Cefuroxime) could be explored. While these specific cephalosporins are synthesized via different routes, the concept of modifying the C-3 position of a pre-formed, protected nucleus is a powerful strategy. This approach could lead to the discovery of new cephalosporin antibiotics by systematically altering the C-3 substituent on the Cefdinir scaffold and then deprotecting the side chain to unmask the active pharmacophore. This strategy leverages the well-established synthesis of the Cefdinir core and side chain while introducing structural diversity at a late stage.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N,O-Ditrityl (E)-Cefdinir, and how can protective group strategies optimize yield?
- Methodological Answer : The synthesis of this compound requires selective protection of hydroxyl and amine groups. Trityl (triphenylmethyl) groups are commonly used for steric protection due to their bulkiness, which minimizes unwanted side reactions. Reaction conditions (e.g., anhydrous environment, temperature control) must align with the stability of the β-lactam ring in Cefdinir. Post-synthesis, purification via column chromatography (using L1 column packing as per USP guidelines) ensures separation from unprotected intermediates . Researchers should follow NIH preclinical reporting standards for reaction parameters, including solvent ratios and catalyst concentrations, to ensure reproducibility .
Q. How can USP chromatographic methods be adapted to analyze this compound purity?
- Methodological Answer : The USP 35 monograph for Cefdinir specifies HPLC conditions: L1 column (4 µm, 3.9 × 15 cm), UV detection at 254 nm, and a flow rate of 1.4 mL/min . For N,O-Ditrityl derivatives, adjust the mobile phase (e.g., acetonitrile:buffer ratio) to account for increased hydrophobicity. System suitability tests must resolve critical impurities (e.g., open-ring lactones, sulfoxides) with a tailing factor ≤2.0 and RSD ≤1.0% for peak area reproducibility .
Q. What are the recommended storage conditions for this compound to prevent degradation?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis of trityl groups. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life. Monitor degradation products (e.g., lactone isomers) via HPLC, referencing USP acceptance criteria for impurities (e.g., ≤0.7% for 3-methyl cefdinir) .
Advanced Research Questions
Q. How can isomer-specific degradation pathways of this compound be characterized under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies in buffers (pH 1–10) at 60°C. Use LC-MS to identify degradation products, focusing on lactone ring opening (retention time ~0.85–1.14 min) and trityl group cleavage. Quantify isomer ratios using relative response factors (RRF) from USP monographs and validate methods per ICH Q2(R1) guidelines . Statistical analysis (ANOVA) should assess pH-dependent degradation kinetics .
Q. What strategies resolve co-eluting impurities in this compound during HPLC analysis?
- Methodological Answer : Optimize gradient elution profiles to separate co-eluting impurities like thiazolylacetyl glycine oxime (RRT 0.10) and sulfoxides (RRT 0.36). Use orthogonal methods (e.g., HILIC or CE) for cross-validation. For quantitation, apply RRFs (e.g., 0.65 for open-ring lactones) and ensure linearity (R² ≥0.999) over 50–150% of target concentration .
Q. How do trityl protection groups influence the pharmacokinetic profiling of this compound in preclinical models?
- Methodological Answer : Use radiolabeled (¹⁴C) this compound in rodent studies to track metabolic deprotection. Plasma and tissue samples are analyzed via scintillation counting and HPLC-MS/MS. Compare bioavailability to unprotected Cefdinir, adjusting for trityl group mass (MW 395.44 → ~800 g/mol post-derivatization) . Report findings using FINER criteria to ensure clinical relevance .
Q. What computational models predict the stability of this compound against enzymatic hydrolysis?
- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER force field) to assess trityl group interactions with esterase active sites. Validate predictions via in vitro assays using liver microsomes. Correlate degradation rates with HPLC-UV data, applying multivariate regression to identify steric/electronic predictors of stability .
Methodological Frameworks for Research Design
Q. How can the PICO framework structure a study on impurity profiling of this compound?
- Population : Synthetic batches of this compound.
- Intervention : HPLC-UV/MS analysis under USP-defined conditions.
- Comparison : Impurity thresholds vs. ICH Q3A limits.
- Outcome : Identification of ≥95% of impurities at ≥0.05% levels.
- Methodology : Use pre-defined "shell" tables to log RRT, RRF, and acceptance criteria, ensuring alignment with USP Table 2 .
Q. What statistical approaches validate the reproducibility of this compound synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
